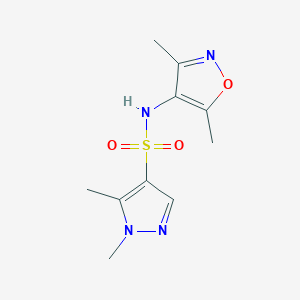![molecular formula C16H12Cl3N3O2S B4366487 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366487.png)
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Übersicht
Beschreibung
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as DCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCB is a sulfonamide compound that contains a pyrazole ring and two chlorine atoms.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several advantages for lab experiments, such as its high purity and stability. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One direction is the development of new derivatives of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide with improved properties such as increased solubility and potency. Another direction is the study of the mechanism of action of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in more detail to better understand its effects on cells. Additionally, the potential applications of 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in other fields such as material science and agriculture should be further explored. Overall, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has significant potential for various applications and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. In agriculture, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 2,5-dichloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied as a potential building block for the synthesis of new materials due to its unique chemical structure.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-12-5-6-15(19)16(7-12)25(23,24)21-13-8-20-22(10-13)9-11-3-1-2-4-14(11)18/h1-8,10,21H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDFBPWWWMBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366410.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366426.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366441.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366445.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366460.png)
![2-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4366466.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366469.png)
![2,5-dichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4366475.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4366502.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366505.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4366510.png)